8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline

CAS No.: 1227293-41-5

Cat. No.: VC2994503

Molecular Formula: C10H4ClF4N

Molecular Weight: 249.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227293-41-5 |

|---|---|

| Molecular Formula | C10H4ClF4N |

| Molecular Weight | 249.59 g/mol |

| IUPAC Name | 8-chloro-5-fluoro-3-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C10H4ClF4N/c11-7-1-2-8(12)6-3-5(10(13,14)15)4-16-9(6)7/h1-4H |

| Standard InChI Key | WHLFPAINOKJARH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C(=C1F)C=C(C=N2)C(F)(F)F)Cl |

| Canonical SMILES | C1=CC(=C2C(=C1F)C=C(C=N2)C(F)(F)F)Cl |

Introduction

Physical and Chemical Properties

Chemical Identity

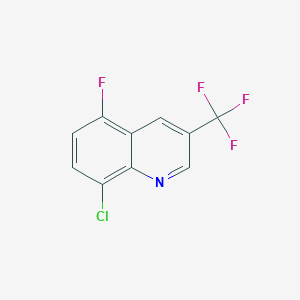

8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline is a fluorinated derivative of quinoline with specific substituents at positions 3, 5, and 8. Table 1 summarizes the key identifying information for this compound.

Table 1: Chemical Identity of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline

| Parameter | Value |

|---|---|

| CAS Registry Number | 1227293-41-5 |

| Molecular Formula | C₁₀H₄ClF₄N |

| Molecular Weight | 249.59 g/mol |

| IUPAC Name | 8-chloro-5-fluoro-3-(trifluoromethyl)quinoline |

| Synonyms | 3-trifluoromethyl-5-fluoro-8-chloroquinoline |

| InChI | InChI=1S/C10H4ClF4N/c11-7-1-2-8(12)6-3-5(10(13,14)15)4-16-9(6)7/h1-4H |

| InChIKey | WHLFPAINOKJARH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C(=C1F)C=C(C=N2)C(F)(F)F)Cl |

| Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Color | Not specifically reported |

| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; poorly soluble in water |

| Partition Coefficient (LogP) | Expected to be lipophilic due to halogen substituents |

| Melting Point | Not specifically reported |

| Boiling Point | Not specifically reported |

Structural Characteristics

The structure of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline features a quinoline core with three key substituents: a chlorine atom at position 8, a fluorine atom at position 5, and a trifluoromethyl group at position 3. The quinoline nucleus consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic heterocycle. The strategic placement of these substituents contributes to the compound's chemical reactivity, potential biological activity, and physical properties .

The presence of the trifluoromethyl group (CF₃) at position 3 is particularly significant. Trifluoromethyl substituents are known to enhance the lipophilicity and metabolic stability of molecules, which are crucial factors in drug development. Additionally, the fluorine atom at position 5 and the chlorine atom at position 8 further modify the electronic properties of the molecule, potentially influencing its binding interactions with biological targets.

Applications

Pharmaceutical Applications

The fluorinated structure of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline enhances its potential as a pharmaceutical agent or intermediate. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties . The specific placement of fluorine atoms in this compound may further enhance these properties through:

-

Increased metabolic stability due to the presence of the trifluoromethyl group

-

Enhanced lipophilicity, potentially improving membrane permeability

-

Modified electronic properties that could influence binding interactions with biological targets

-

Potential bioisosteric replacement in known bioactive molecules

While specific biological activity data for 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline itself is limited in the provided search results, its structural features align with those of other bioactive fluorinated quinolines .

Research Applications

As a functionalized quinoline derivative, 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline serves as a valuable building block for more complex chemical syntheses. Its utility extends to:

-

Medicinal chemistry research, where it can be modified to develop structure-activity relationships

-

Material science applications, particularly in the development of fluorinated materials with unique properties

-

Agrochemical research, where quinoline derivatives have shown potential as pesticides and herbicides

-

Synthesis of more complex heterocyclic systems through various coupling reactions and functional group transformations

Biological Activities

Quinoline derivatives in general have demonstrated a wide range of biological activities, including:

-

Antibacterial activity: Many fluoroquinolones, characterized by a fluorine atom at the C-6 position and various substituents at other positions, are potent antibacterial agents that inhibit DNA gyrase and topoisomerase IV

-

Anticancer activity: Various substituted quinolines have shown cytotoxicity against different cancer cell lines through multiple mechanisms, including enzyme inhibition and DNA intercalation

-

Antifungal activity: Some halogenated quinolines exhibit activity against fungal pathogens

-

Anti-inflammatory activity: Certain quinoline derivatives possess anti-inflammatory properties

The specific combination of substituents in 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline may confer unique biological properties that warrant further investigation. The presence of the trifluoromethyl group at position 3 and fluorine at position 5 could enhance its lipophilicity and membrane permeability, potentially influencing its bioavailability and interaction with biological targets.

Comparison with Related Compounds

To better understand the unique properties of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline, it is valuable to compare it with structurally related quinoline derivatives. Table 3 presents a comparison of this compound with similar fluorinated quinolines.

Table 3: Comparison of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Notable Properties |

|---|---|---|---|---|

| 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline | C₁₀H₄ClF₄N | 249.59 g/mol | Reference compound | Enhanced lipophilicity, potential building block in medicinal chemistry |

| 4-Chloro-2,8-bis(trifluoromethyl)quinoline | C₁₁H₄ClF₆N | 315.60 g/mol | Two CF₃ groups at positions 2 and 8; chloro at position 4 | Higher fluorine content, potentially different electronic properties |

| 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile | C₁₁H₃ClF₄N₂ | 274.60 g/mol | Nitrile group at position 3; CF₃ at position 7; F at position 8 | Additional functional group (CN) for further derivatization |

| 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline | C₁₁H₇ClF₃N | 245.63 g/mol | Methyl group at position 2; CF₃ at position 7 | Combination of electron-donating (methyl) and electron-withdrawing (CF₃) groups |

The strategic placement of substituents in these different quinoline derivatives significantly influences their physical properties, chemical reactivity, and potential biological activities. For example, the position of the trifluoromethyl group can affect the electron distribution across the quinoline ring, potentially altering its interaction with biological targets. Similarly, the presence of additional functional groups, such as a nitrile in 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile, provides opportunities for further chemical modifications .

Future Research Directions

Research on 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline and related fluorinated quinoline derivatives presents several promising avenues for future investigation:

Structure-Activity Relationship Studies

Systematic modification of the substituents on the quinoline scaffold could provide valuable insights into the structure-activity relationships of these compounds. By varying the position and nature of the substituents, researchers could optimize the properties for specific applications .

Medicinal Chemistry Applications

Further exploration of the biological activities of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline could lead to the development of novel therapeutic agents. Specific areas of interest might include:

-

Antibacterial agents, particularly against resistant strains

-

Anticancer agents targeting specific cellular pathways

-

Antifungal agents with improved efficacy and reduced toxicity

Synthetic Methodology Development

The development of more efficient and selective methods for the synthesis of fluorinated quinolines, including 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline, remains an important research goal. This includes the exploration of:

-

Catalytic methods for C-F bond formation

-

Regioselective functionalization of the quinoline scaffold

-

Sustainable synthetic approaches with reduced environmental impact

Materials Science Applications

The unique electronic properties of fluorinated quinolines make them potential candidates for applications in materials science, such as:

-

Organic electronics

-

Fluorescent probes

-

Advanced polymeric materials

-

Liquid crystalline materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume